molecular formula C10H18O5 B14006068 Dipropyl malate CAS No. 6947-10-0

Dipropyl malate

Cat. No.: B14006068
CAS No.: 6947-10-0
M. Wt: 218.25 g/mol
InChI Key: LYTIDDOGVOPTSX-UHFFFAOYSA-N
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Description

Dipropyl malate is an organic compound that belongs to the class of esters. It is derived from malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl malate can be synthesized through the esterification of malonic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, this compound is produced using similar esterification methods but with optimized conditions to enhance yield and purity. The process involves the continuous removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. This is often achieved using a Dean-Stark apparatus.

Chemical Reactions Analysis

Types of Reactions

Dipropyl malate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malonic acid and propanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: Malonic acid and propanol.

    Reduction: Propyl alcohols.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dipropyl malate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and acids.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropyl malate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic reactions, particularly those involving carboxylation and decarboxylation processes. The ester groups can be hydrolyzed to release malonic acid, which can then enter various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Dibutyl malonate

Comparison

Dipropyl malate is unique due to its propyl ester groups, which confer different physical and chemical properties compared to other malonates. For instance, it has a higher boiling point and different solubility characteristics compared to diethyl malonate and dimethyl malonate. These differences make it suitable for specific applications where other malonates may not be as effective.

Properties

CAS No.

6947-10-0

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

dipropyl 2-hydroxybutanedioate

InChI

InChI=1S/C10H18O5/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2/h8,11H,3-7H2,1-2H3

InChI Key

LYTIDDOGVOPTSX-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(C(=O)OCCC)O

Origin of Product

United States

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